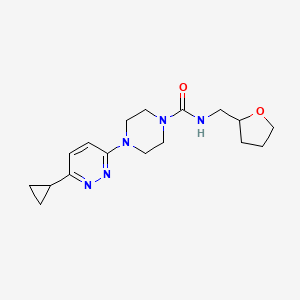

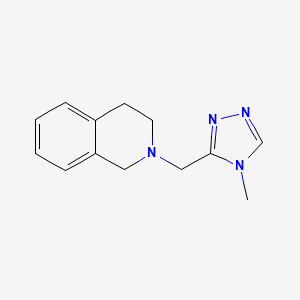

4-(6-环丙基哒嗪-3-基)-N-((四氢呋喃-2-基)甲基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which are structurally related to the compound of interest, involves a multi-step process. Starting with 5-bromo-2-fluorobenzaldehyde, cyclization with guanidine carbonate occurs, followed by a series of reactions including treatment with isoamylnitrite and diiodomethane in the presence of copper iodide to produce 6-bromo-2-iodoquinazoline. This intermediate then reacts with piperazine and (2-fluoropyridin-3-yl)boronic acid in the presence of Pd(PPh3)2Cl2 to form 6-(2-fluoropyridin-3-yl)-2-(piperazin-1-yl)quinazoline. Subsequent treatment with various arylisocyanates or arylisothiocyanates yields the final carboxamide or carbothioamide derivatives .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is confirmed using a combination of analytical techniques, including liquid chromatography-mass spectrometry (LC-MS), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), infrared spectroscopy (IR), and mass spectrometry. Elemental analysis further corroborates the chemical structure of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization, halogenation, palladium-catalyzed cross-coupling, and isocyanate or isothiocyanate treatment. These reactions are crucial for constructing the quinazoline core and attaching the piperazine moiety, which is a common feature in this class of compounds. The final step involves the introduction of the aryl group through the reaction with arylisocyanates or arylisothiocyanates, which forms the carboxamide or carbothioamide functional group .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide" are not detailed in the provided papers, the related compounds synthesized in the study exhibit properties that allow for their evaluation as antimicrobial agents. The compounds' purity and yield are optimized for potential pharmaceutical applications, and their antimicrobial activity is tested in vitro against various bacterial and fungal strains. Some of the synthesized derivatives demonstrate promising antimicrobial activity, which suggests that similar compounds could also possess significant biological properties .

The second paper describes a scalable and facile process for synthesizing N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a Rho kinase inhibitor. This process involves acylation of 4-aminopyridine with N,N'-carbonyldiimidazole, followed by deprotection and salt formation to yield the final product with high purity and in a 53% overall yield. This synthesis is relevant as it provides insight into the preparation of piperazine-1-carboxamide derivatives, which could be analogous to the synthesis of the compound of interest .

科学研究应用

药物化学应用

由于其复杂的结构,该化合物可能参与针对各种疾病的药物合成。具有类似结构的化合物已被探索其作为癌症、神经系统疾病和心血管疾病治疗中的抑制剂或受体拮抗剂的潜力。

例如,σ受体配体的类似物,如1-环己基-4-[3-(5-甲氧基-1,2,3,4-四氢萘-1-基)丙基]哌嗪(PB28),已被设计用于肿瘤学的治疗和/或诊断应用,表明结构复杂的哌嗪衍生物在开发潜在癌症疗法中的作用(Abate 等人,2011)。

有机合成和化学性质

详细的化学结构表明其在有机合成中的用途,特别是在具有潜在生物活性的新型化合物的开发中。环丙基和四氢呋喃环的存在以及哌嗪部分表明其在创建结构多样的生物活性分子中的效用。对含有不同核碱基(如尿嘧啶和腺嘌呤)的聚酰胺的合成研究展示了此类化合物在聚合物化学中的多功能性,进一步暗示了该化合物在材料科学中的广泛应用(Hattori & Kinoshita,1979)。

属性

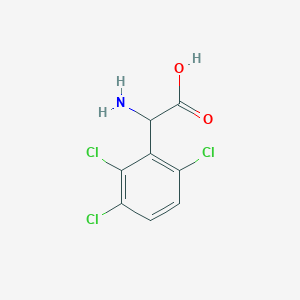

IUPAC Name |

4-(6-cyclopropylpyridazin-3-yl)-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O2/c23-17(18-12-14-2-1-11-24-14)22-9-7-21(8-10-22)16-6-5-15(19-20-16)13-3-4-13/h5-6,13-14H,1-4,7-12H2,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLTKAYPUIIZPCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(6-cyclopropylpyridazin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dimethylphenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2525072.png)

![6-Amino-7-(benzenesulfonyl)-5-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2525076.png)

![3-(2,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2525083.png)

![7-(2,3-dimethoxyphenyl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525084.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2525085.png)

![4-cyclopropyl-1-(3,4-dimethylphenyl)-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2525089.png)